molecular formula C10H11ClO4S B15307319 5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride

5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride

Cat. No.: B15307319
M. Wt: 262.71 g/mol
InChI Key: FWHHDDMOXZTIIL-UHFFFAOYSA-N
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Description

5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H11ClO4S and a molecular weight of 262.71 g/mol . This compound is known for its applications in various chemical reactions and industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-acetyl-2-ethoxybenzene. This process can be carried out using chlorosulfonic acid (ClSO3H) as the sulfonylating agent. The reaction is usually performed under controlled conditions to ensure the selective formation of the sulfonyl chloride group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale sulfonylation reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization techniques .

Mechanism of Action

The mechanism of action of 5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamide and sulfonate derivatives, which are important in medicinal chemistry and material science .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-2-ethoxybenzene-1-sulfonyl chloride is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. The presence of both the acetyl and ethoxy groups, along with the sulfonyl chloride group, makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H11ClO4S

Molecular Weight

262.71 g/mol

IUPAC Name

5-acetyl-2-ethoxybenzenesulfonyl chloride

InChI

InChI=1S/C10H11ClO4S/c1-3-15-9-5-4-8(7(2)12)6-10(9)16(11,13)14/h4-6H,3H2,1-2H3

InChI Key

FWHHDDMOXZTIIL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)S(=O)(=O)Cl

Origin of Product

United States

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